

Application Notes and Protocols: Mechanical Activation of Magnesium Silicates for Mineral Carbonation

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Compound of Interest

Compound Name: *Magnesium iron silicate*

Cat. No.: *B099447*

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Introduction

Mineral carbonation is a carbon capture, utilization, and storage (CCUS) technology that involves reacting carbon dioxide (CO₂) with minerals containing metal oxides to form stable carbonate minerals. This process mimics natural rock weathering but on an accelerated timescale.^{[1][2]} Magnesium silicates, such as olivine ((Mg,Fe)₂SiO₄) and serpentine (Mg₃Si₂O₅(OH)₄), are abundant and have a high theoretical CO₂ storage capacity, making them ideal feedstocks for mineral carbonation.^{[1][3]} However, the slow dissolution kinetics of these minerals under ambient conditions is a major obstacle to the widespread implementation of this technology.^{[4][5]}

Mechanical activation, a high-energy milling process, is a key pretreatment method used to enhance the reactivity of magnesium silicates. By inducing physical and chemical changes in the mineral structure, mechanical activation significantly accelerates the rate of subsequent carbonation reactions.^{[1][6]} These application notes provide detailed protocols for the mechanical activation of magnesium silicates and their subsequent carbonation, along with tabulated data on the effects of this pretreatment.

Principles and Effects of Mechanical Activation

Mechanical activation utilizes high-energy milling, typically in a planetary or attrition ball mill, to impart significant mechanical energy to the mineral particles.^{[1][5]} This process enhances

mineral reactivity through several mechanisms:

- **Particle Size Reduction and Surface Area Increase:** The intense grinding drastically reduces particle size and, consequently, increases the specific surface area available for reaction with CO₂.[\[1\]](#)[\[7\]](#)
- **Structural Disorder and Amorphization:** The mechanical energy causes the loss of crystallinity in the mineral structure, creating a more disordered or amorphous state.[\[5\]](#)[\[7\]](#)
- **Creation of Surface Defects:** The process introduces a high density of defects and active sites on the mineral surface, which are more susceptible to chemical attack and dissolution.[\[1\]](#)
- **Dehydroxylation:** In the case of serpentine, grinding can lead to dehydroxylation, breaking down the structural hydroxide groups and increasing reactivity.[\[1\]](#)

These combined effects lead to a substantial increase in the dissolution rate of magnesium ions from the silicate matrix, which is often the rate-limiting step in aqueous mineral carbonation.[\[5\]](#)

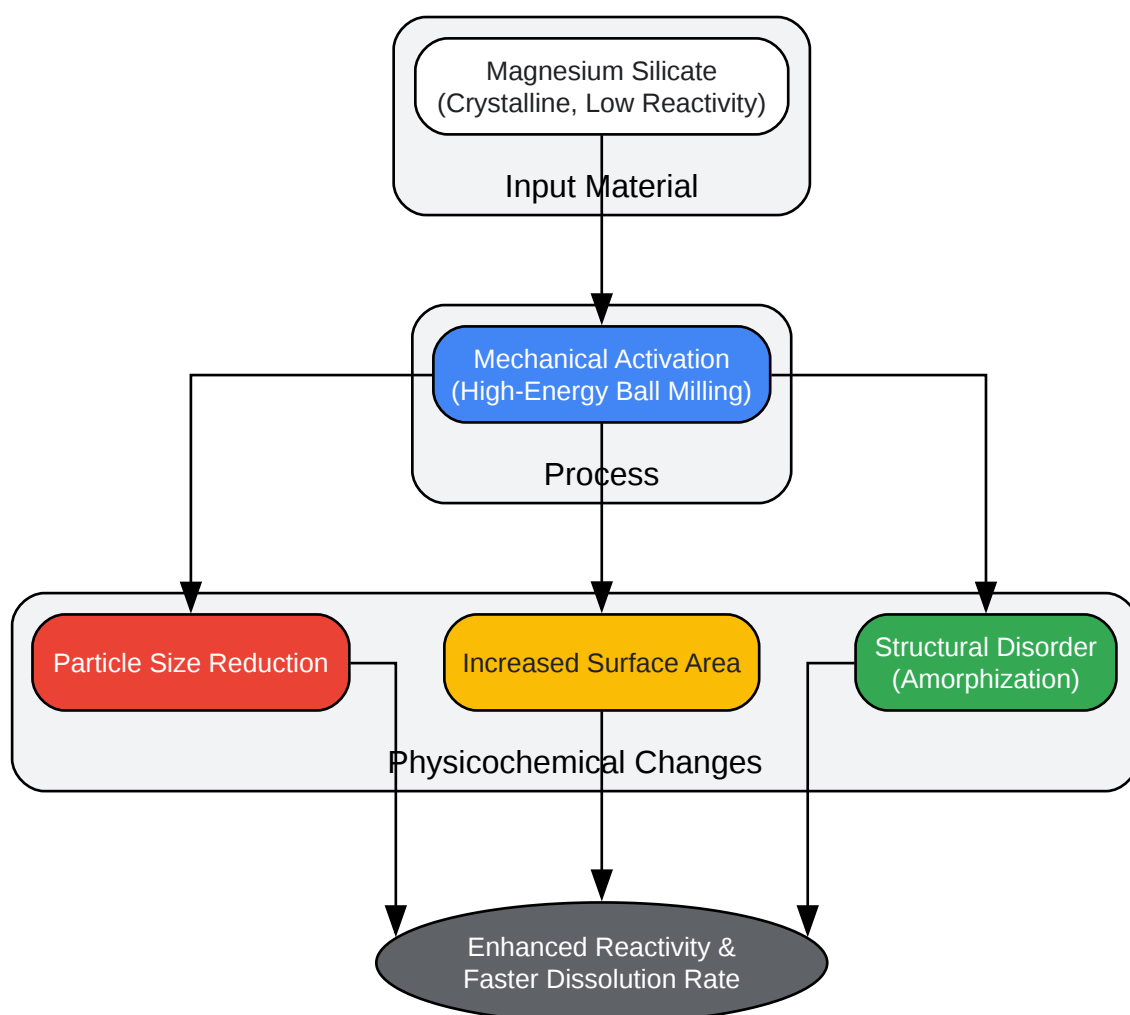


Fig. 1: Effects of Mechanical Activation on Silicate Minerals

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Experimental Protocols

Protocol 2.1: Mechanical Activation of Magnesium Silicates via Planetary Ball Milling

This protocol describes a general procedure for enhancing the reactivity of olivine or serpentine using a planetary ball mill. Parameters may be adjusted based on the specific mineral and desired level of activation.

Materials and Equipment:

- Magnesium silicate mineral (e.g., olivine, serpentine)
- Planetary ball mill (e.g., Fritsch Pulverisette, Retsch PM series)
- Hardened steel or zirconia grinding vials and balls
- Sieves for particle size control
- Spatula and brush for sample handling
- Analytical balance
- Characterization equipment: BET surface area analyzer, X-ray diffractometer (XRD), Scanning Electron Microscope (SEM)

Procedure:

- Sample Preparation: If starting with coarse rock, crush the raw mineral and sieve it to obtain a consistent starting particle size, for example, less than 75 μm .^[2]
- Mill Loading:
 - Weigh the desired amount of mineral powder.
 - Select grinding balls of appropriate size and material. A common ball-to-powder mass ratio (BPR) is between 10:1 and 40:1.
 - Load the grinding vial with the mineral powder and the grinding balls. Ensure the vial is not more than two-thirds full to allow for effective movement.
- Milling Operation:
 - Secure the vials in the planetary ball mill.
 - Set the rotational speed (e.g., 200-600 rpm) and milling time (e.g., 10 minutes to several hours).^[8]^[9] Milling can be performed in cycles (e.g., 15 minutes of milling followed by a 5-minute pause) to prevent excessive heat generation.^[9]

- Sample Recovery:
 - After milling is complete, carefully open the vials in a well-ventilated area.
 - Separate the activated powder from the grinding balls using a sieve. Use a brush to recover as much of the fine powder as possible.
- Characterization:
 - Measure the specific surface area of the activated powder using a BET analyzer to quantify the increase in surface area.
 - Analyze the powder using XRD to assess the degree of amorphization, indicated by a reduction in the intensity and broadening of diffraction peaks.^[5]
 - Examine the particle morphology and size distribution using SEM.

Protocol 2.2: Direct Aqueous Carbonation of Activated Silicates

This protocol details the carbonation of mechanically activated magnesium silicate powder in an aqueous slurry at elevated temperature and pressure.

Materials and Equipment:

- Mechanically activated magnesium silicate powder
- Deionized water
- High-purity CO₂ gas
- Additives (optional, e.g., 0.1 M Sodium Bicarbonate - NaHCO₃)
- High-pressure batch reactor (e.g., Parr reactor) with temperature control, pressure gauge, and mechanical stirrer^[4]
- Filtration apparatus (e.g., vacuum filter with filter paper)

- Drying oven
- Characterization equipment: Thermogravimetric Analyzer (TGA), XRD

Procedure:

- Slurry Preparation: Prepare a slurry of the activated mineral powder in deionized water. A typical solid-to-liquid ratio is 150 g/L.^[4] Optional additives like NaHCO_3 can be dissolved in the water to improve reaction rates.^[10]
- Reactor Loading:
 - Transfer the slurry into the high-pressure reactor vessel.
 - Seal the reactor according to the manufacturer's instructions.
- Reaction Execution:
 - Begin stirring the slurry at a constant rate (e.g., 600 rpm).^[4]
 - Pressurize the reactor with CO_2 gas to the desired pressure (e.g., 10-150 bar).^{[4][5]}
 - Heat the reactor to the target temperature (e.g., 90-185 °C).^{[3][11]}
 - Maintain these conditions for the specified reaction time (e.g., 2 to 6 hours).^{[10][11]}
- Product Recovery:
 - After the reaction period, turn off the heater and allow the reactor to cool to room temperature.
 - Slowly and safely vent the CO_2 pressure.
 - Open the reactor and collect the slurry.
 - Separate the solid product from the liquid phase by vacuum filtration.
 - Wash the solid product with deionized water to remove any residual dissolved species and dry it in an oven (e.g., at 105 °C) overnight.

- Analysis:
 - Quantify the amount of CO₂ sequestered by performing TGA on the dried product. The mass loss in the temperature range corresponding to magnesite or hydromagnesite decomposition (typically 350-650 °C) is used to calculate the carbonation conversion.[\[12\]](#)
 - Use XRD to identify the crystalline phases in the product, confirming the formation of magnesium carbonates (e.g., magnesite, nesquehonite).[\[7\]](#)[\[13\]](#)

Data Presentation: Effects of Mechanical Activation

The effectiveness of mechanical activation is quantified by measuring the changes in the physicochemical properties of the minerals and the resulting improvement in carbonation efficiency.

Table 1: Effects of Mechanical Activation on Physicochemical Properties of Magnesium Silicates

Mineral	Activation Method	Milling Time	Initial Surface Area (m ² /g)	Final Surface Area (m ² /g)	Notes
Serpentine	N/A (Raw)	0 min	4.6[2][14]	-	Raw Pennsylvania serpentine sieved to < 75 µm.[2]
Olivine	Planetary Mill	10 min	-	5.08[6]	Significant increase in surface area after short milling time.
Olivine	Attrition Mill	4 - 16 hours	-	-	Prolonged milling leads to loss of crystallinity and amorphization.[7]

Table 2: Impact of Mechanical Activation on Carbonation Efficiency

Mineral	Activation/P article Size	Carbonatio n Conditions	Reaction Time	Carbonatio n Conversion	Reference
Olivine	Sub-10 μm particles	Supercritical CO_2 , NaHCO_3 additive	2 hours	~70%	[10]
Olivine	Sub-10 μm particles	Supercritical CO_2 , NaHCO_3 additive	4 hours	100%	[10]
Activated Serpentine	Thermally activated, <125 μm	1 bar CO_2 , 30-90 $^\circ\text{C}$, aqueous	-	< 20%	[15]
Serpentine	N/A	15 bar CO_2 , 200 $^\circ\text{C}$, dry gas	3 hours	No detectable carbonation	[16]
Olivine	Mechanically Activated	150 bar CO_2 , 128 $^\circ\text{C}$, aqueous	-	Dissolution rate increased up to 3 orders of magnitude.	[5]

Visualization of the Experimental Workflow

The end-to-end process, from raw mineral feedstock to the final carbonated product, involves several key stages as illustrated in the workflow diagram below.

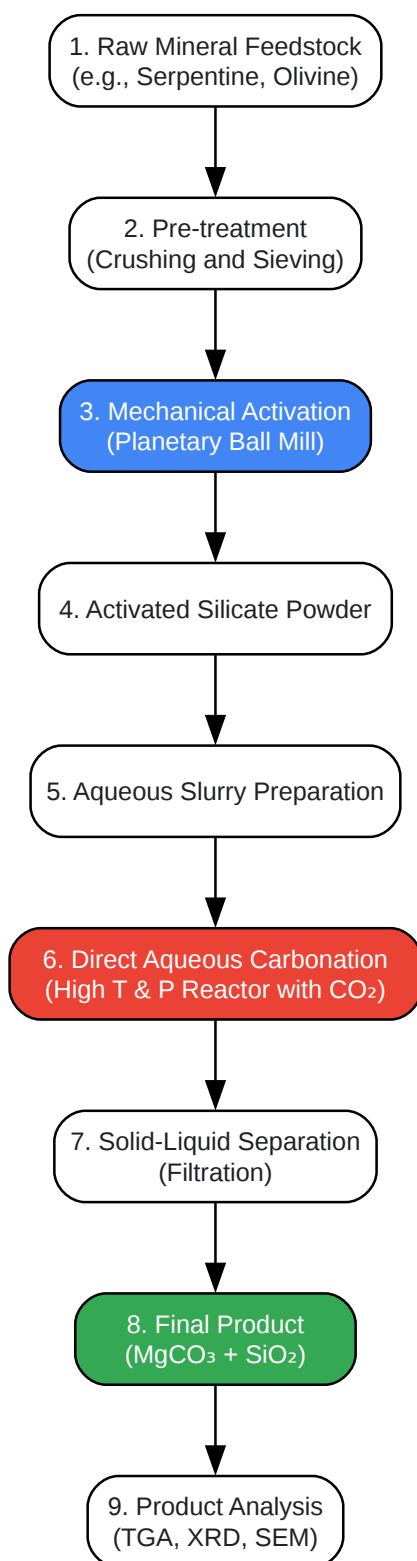


Fig. 2: Workflow for Mineral Carbonation via Mechanical Activation

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Fig. 2: Workflow for Mineral Carbonation via Mechanical Activation

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